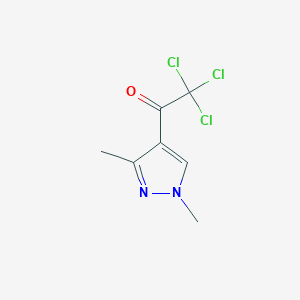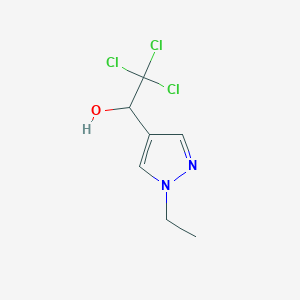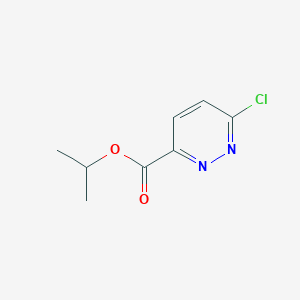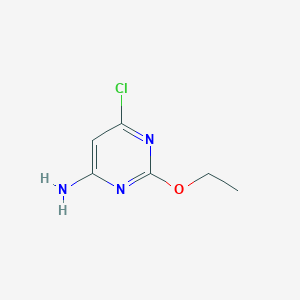
2,2,2-trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone
Overview
Description
“2,2,2-trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone” is a chemical compound. Its exact properties and applications are not widely documented .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, but specific data for this compound was not found in the search results .Chemical Reactions Analysis
The chemical reactions involving this compound are not documented in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. Unfortunately, these details for “2,2,2-trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone” are not available in the search results .Scientific Research Applications
Molecular Structures and Interactions
- The molecular structures of derivatives similar to 2,2,2-trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone exhibit nonplanar configurations with varying dihedral angles. They are characterized by weak intermolecular interactions including C-H...O, C-H...π, and π-π, as well as unusual trifurcated C-Cl...Cl-C contacts (Bustos et al., 2015).
Synthesis of Phosphorus Compounds
- A method for synthesizing phosphorus compounds containing trifluoromethyl or trichloromethyl groups, involving 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone, is described. This process is essential for creating complex phosphorus-based compounds for various applications (Kalantari et al., 2006).
Crystal Structure and Biological Activities
- Novel pyrazol-oxy derivatives containing structures similar to 2,2,2-trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone have been synthesized and structurally confirmed. These compounds have shown moderate inhibitory activity against certain pathogens, revealing their potential in biological applications (Liu et al., 2012).
Polymerization Catalysis
- Zinc enolate complexes, prepared using derivatives of 2,2,2-trichloro-1-(1H-pyrazol-4-yl)ethanone, have been reported to catalyze the polymerization of rac-lactide. This indicates their potential use in controlled polymerization processes (Yu et al., 2013).
Extraction of Metal Ions
- Research shows that compounds similar to 2,2,2-trichloro-1-(1H-pyrazol-4-yl)ethanone can effectively extract copper ions from aqueous media, demonstrating their application in metal ion extraction and purification processes (Chukwu et al., 2016).
Antimicrobial Agents Synthesis
- Pyrazole derivatives, structurally related to 2,2,2-trichloro-1-(1H-pyrazol-4-yl)ethanone, have been synthesized and evaluated for their antimicrobial activities. Such derivatives show potential as novel antimicrobial agents (Asif et al., 2021).
Future Directions
Mechanism of Action
- Synthesis : 2,2,2-trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone is synthesized by reacting trichloroacetic acid with a methylating agent (such as methyl alcohol or methyl bromide) to form methyl trichloroacetate. Subsequently, this intermediate reacts with imidazole under alkaline conditions to yield the target compound .
Mode of Action
Pharmacokinetics
properties
IUPAC Name |
2,2,2-trichloro-1-(1,3-dimethylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl3N2O/c1-4-5(3-12(2)11-4)6(13)7(8,9)10/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPMBUORXDCXOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)C(Cl)(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![{1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}methylamine hydrochloride](/img/structure/B1396459.png)
![[2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride](/img/structure/B1396460.png)
![1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-amine hydrochloride](/img/structure/B1396461.png)


![2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B1396466.png)
![2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396470.png)

![2-{[5-(Methoxycarbonyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B1396473.png)